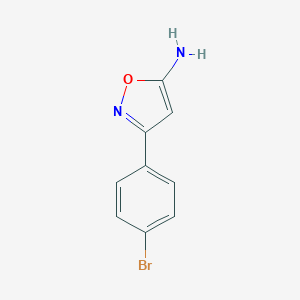

3-(4-Bromophenyl)isoxazol-5-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-bromophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWRDXQHQYRFCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409742 | |

| Record name | 3-(4-Bromophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119162-53-7 | |

| Record name | 3-(4-Bromophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-bromophenyl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis Pathway for 3-(4-Bromophenyl)isoxazol-5-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 3-(4-Bromophenyl)isoxazol-5-amine, a key intermediate in the development of various pharmacologically active compounds. The document details the synthetic route, experimental protocols, and relevant data, presented in a clear and structured format to aid researchers in its preparation and application.

Overview of the Synthetic Strategy

The most direct and efficient synthesis of this compound involves the cyclocondensation of a β-ketonitrile with hydroxylamine. This method is favored for its high regioselectivity and good yields. The key starting material for this pathway is 3-(4-bromophenyl)-3-oxopropanenitrile.

The overall reaction scheme is as follows:

Scheme 1: Synthesis of this compound

Caption: Overall synthetic workflow.

Experimental Protocols

This section provides a detailed experimental procedure for the synthesis of this compound based on established methods for the synthesis of 5-aminoisoxazoles from β-ketonitriles.

Synthesis of this compound

Materials:

-

3-(4-bromophenyl)-3-oxopropanenitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc) or another suitable base (e.g., potassium carbonate)

-

Ethanol (EtOH) or other suitable solvent (e.g., methanol, isopropanol)

-

Water (H₂O)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(4-bromophenyl)-3-oxopropanenitrile (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

-

Dry the purified product under vacuum.

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow.

Data Presentation

Reactant and Product Information

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 3-(4-bromophenyl)-3-oxopropanenitrile | 3-(4-bromophenyl)-3-oxopropanenitrile | C₉H₆BrNO | 224.05 | Starting Material |

| Hydroxylamine hydrochloride | Hydroxylamine hydrochloride | H₄ClNO | 69.49 | Reagent |

| Sodium acetate | Sodium acetate | C₂H₃NaO₂ | 82.03 | Base |

| This compound | 3-(4-Bromophenyl)-1,2-oxazol-5-amine | C₉H₇BrN₂O | 239.07 | Product |

Reaction Parameters (Representative)

| Parameter | Value |

| Solvent | Ethanol |

| Base | Sodium Acetate |

| Reaction Temperature | ~78 °C (Reflux) |

| Reaction Time | 4-8 hours |

| Work-up | Precipitation in water |

| Purification | Recrystallization |

Physical and Spectroscopic Data of this compound

| Property | Data |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 144-148 °C |

| ¹H NMR (CDCl₃) | Predicted: δ 7.6-7.7 (d, 2H, Ar-H), 7.5-7.6 (d, 2H, Ar-H), 5.5 (s, 1H, isoxazole-H), 4.5 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃) | Predicted: δ 172 (C5), 160 (C3), 132 (Ar-C), 129 (Ar-C), 128 (Ar-C), 124 (Ar-C-Br), 90 (C4) |

| IR (KBr, cm⁻¹) | Predicted: 3400-3200 (N-H stretch), 1640 (C=N stretch), 1590 (C=C stretch), 1070 (C-Br stretch) |

| MS (ESI) | m/z: 239.98 [M+H]⁺, 241.98 [M+H+2]⁺ |

Note: Spectroscopic data are predicted based on the structure and data from similar compounds. Actual experimental data should be acquired for full characterization.

Signaling Pathways and Logical Relationships

The formation of the isoxazole ring proceeds through a well-defined cyclocondensation mechanism.

Caption: Reaction mechanism pathway.

This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and scale requirements. Standard laboratory safety procedures should be followed at all times.

An In-depth Technical Guide on the Physicochemical Properties and Biological Significance of 3-(4-Bromophenyl)isoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 3-(4-Bromophenyl)isoxazol-5-amine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, materials science, and synthetic chemistry.

Core Physicochemical Properties

This compound, a substituted isoxazole, possesses a unique combination of chemical features that make it an attractive scaffold in medicinal chemistry.[1] Its physicochemical properties are summarized below.

Structural and General Information

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][3] |

| Synonyms | 3-(4-Bromophenyl)-5-isoxazolamine, 5-(4-Bromophenyl)isoxazol-3-amine | [2][4] |

| CAS Number | 119162-53-7 | [2][3] |

| Molecular Formula | C₉H₇BrN₂O | [2][3] |

| Molecular Weight | 239.07 g/mol | [2][3] |

| Appearance | Off-white crystalline solid | [5] |

Physicochemical Data

| Parameter | Value | Method | Source(s) |

| Melting Point | 164 - 167 °C | Experimental | [1] |

| 144 - 148 °C | Experimental | [4] | |

| LogP | 2.6863 | Calculated | [3] |

| Topological Polar Surface Area (TPSA) | 52.05 Ų | Calculated | [3] |

| Hydrogen Bond Donors | 1 | Calculated | [3] |

| Hydrogen Bond Acceptors | 3 | Calculated | [3] |

| Rotatable Bonds | 1 | Calculated | [3] |

Note: Discrepancies in melting point values may arise from different experimental conditions or sample purity.

Synthesis and Characterization

The synthesis of 3,4,5-trisubstituted isoxazoles is often achieved through [3+2] cycloaddition reactions.[6][7][8] A plausible synthetic route for this compound would involve the reaction of a nitrile oxide with an appropriate enamine or a related synthon.

Proposed Synthetic Pathway

A general and efficient method for the synthesis of 3,4-disubstituted isoxazoles involves an enamine-triggered [3+2] cycloaddition reaction.[7] This can be adapted for the synthesis of this compound.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: General Procedure for Isoxazole Synthesis

The following is a generalized protocol based on known methods for isoxazole synthesis.[7][8] Optimization would be required for the specific synthesis of this compound.

Step 1: Formation of 4-Bromobenzaldehyde Oxime

-

Dissolve 4-bromobenzaldehyde in a suitable solvent such as ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate).

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Extract the product with an organic solvent and purify to obtain the oxime.

Step 2: Generation of 4-Bromobenzonitrile Oxide and [3+2] Cycloaddition

-

The 4-bromobenzaldehyde oxime is converted to the corresponding hydroximoyl chloride using a chlorinating agent (e.g., N-chlorosuccinimide).

-

The hydroximoyl chloride is then treated with a base (e.g., triethylamine) in the presence of a suitable dipolarophile (an enamine or equivalent) to generate the nitrile oxide in situ, which then undergoes a [3+2] cycloaddition to form the dihydroisoxazole intermediate.

Step 3: Aromatization to this compound

-

The resulting dihydroisoxazole is oxidized to the corresponding isoxazole.

-

The final product, this compound, is then purified using techniques such as column chromatography or recrystallization.

Characterization

The structural integrity and purity of synthesized this compound would be confirmed using standard analytical techniques.[9][10]

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify the positions of protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as N-H, C=N, and C-Br.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Biological Activity and Potential Mechanisms of Action

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][11] While specific studies on the mechanism of action of this compound are limited, its potential biological effects can be inferred from the activities of related isoxazole-containing compounds.

Potential Anti-Cancer Activity

Isoxazole derivatives have been reported to exert anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[9][12][13]

A plausible mechanism of action for this compound in cancer cells could involve the induction of apoptosis through the modulation of pro- and anti-apoptotic proteins.

Figure 2: Hypothetical apoptotic pathway induced by this compound.

Potential Anti-Inflammatory Activity

The anti-inflammatory effects of isoxazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[11][14]

A potential anti-inflammatory mechanism for this compound could involve the inhibition of these enzymes, leading to a reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Figure 3: Hypothetical anti-inflammatory mechanism of this compound.

Applications and Future Directions

This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1] Its utility has been demonstrated in the development of compounds with anti-inflammatory and anti-cancer activities.[1] Further research is warranted to fully elucidate the biological activities and mechanisms of action of this compound and its derivatives. Future studies could focus on:

-

Lead Optimization: Modifying the structure of this compound to enhance its potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: Conducting detailed in vitro and in vivo studies to identify the specific signaling pathways modulated by this compound.

-

Exploration of Other Therapeutic Areas: Investigating the potential of this compound and its analogs for the treatment of other diseases, given the broad biological activities of the isoxazole scaffold.

Conclusion

This compound is a heterocyclic compound with well-defined physicochemical properties and significant potential as a scaffold in drug discovery. While detailed experimental data on its biological activity are still emerging, the known properties of the isoxazole class of compounds suggest promising avenues for future research, particularly in the areas of oncology and inflammatory diseases. This technical guide provides a foundational understanding of this compound to aid researchers in their future investigations.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 3-氨基-5-(4-溴苯基)异噁唑 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]

- 8. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 12. espublisher.com [espublisher.com]

- 13. benchchem.com [benchchem.com]

- 14. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

Retrosynthetic Analysis of 3-(4-Bromophenyl)isoxazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the retrosynthetic analysis of 3-(4-Bromophenyl)isoxazol-5-amine, a molecule of interest in medicinal chemistry and drug development. Two primary synthetic strategies are explored, offering versatile approaches to this isoxazole derivative. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes the logical connections within each synthetic pathway.

Core Concepts in Retrosynthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical disconnections. These disconnections represent known or plausible chemical reactions performed in reverse. This guide applies this principle to elucidate efficient synthetic routes to this compound.

Retrosynthetic Pathways

Two main retrosynthetic pathways have been identified for the synthesis of this compound.

Pathway 1: The β-Ketonitrile Approach

This is a direct and efficient approach that relies on the formation of the isoxazole ring from a 1,3-dicarbonyl equivalent and hydroxylamine. The key disconnection is the C-O and N-C bonds of the isoxazole ring, leading back to the commercially available precursor, 3-(4-bromophenyl)-3-oxopropanenitrile.

Caption: Retrosynthetic analysis via the β-ketonitrile approach.

Pathway 2: The [3+2] Cycloaddition Approach

This pathway involves the construction of the isoxazole ring via a [3+2] cycloaddition reaction. The key disconnection is across the C3-C4 and N-O bonds of the isoxazole ring. This leads to a nitrile oxide and an enamine as the synthons. The 4-bromobenzonitrile oxide can be generated in situ from 4-bromobenzaldoxime, which is synthesized from the readily available 4-bromobenzaldehyde.

Caption: Retrosynthetic analysis via the [3+2] cycloaddition approach.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the proposed synthetic pathways.

Pathway 1: From 3-(4-bromophenyl)-3-oxopropanenitrile

This one-step synthesis offers a straightforward route to the target molecule from a commercially available starting material.

Reaction Scheme:

Caption: Synthesis of this compound from a β-ketonitrile.

Protocol:

-

To a solution of 3-(4-bromophenyl)-3-oxopropanenitrile (1.0 eq.) in a suitable solvent such as ethanol or methanol, add hydroxylamine hydrochloride (1.2 eq.) and a base (e.g., sodium acetate or sodium hydroxide, 1.5 eq.).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction of β-ketonitriles with hydrazines to form 5-aminopyrazoles, a similar transformation, often proceeds to completion within a few hours.[1]

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Quantitative Data Summary (Expected):

| Parameter | Value | Reference |

| Yield | 70-90% | Estimated based on analogous reactions[1] |

| Reaction Time | 2-6 hours | Estimated based on analogous reactions[1] |

| Temperature | Reflux | Estimated based on analogous reactions |

Pathway 2: From 4-Bromobenzaldehyde

This multi-step synthesis provides an alternative route utilizing a [3+2] cycloaddition as the key ring-forming step.

Experimental Workflow:

Caption: Experimental workflow for the [3+2] cycloaddition pathway.

Protocol:

Step 2a: Synthesis of 4-Bromobenzaldoxime

-

Dissolve 4-bromobenzaldehyde (1.0 eq.) in a suitable solvent such as ethanol or pyridine.

-

Add hydroxylamine hydrochloride (1.1 eq.) to the solution.

-

If not using pyridine as the solvent, add a base such as sodium acetate (1.5 eq.).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-bromobenzaldoxime.

Step 2b: Synthesis of this compound via [3+2] Cycloaddition

This protocol is adapted from a known procedure for the synthesis of 5-aminoisoxazoles.[2]

-

To a solution of 4-bromobenzaldoxime (1.0 eq.) in an inert solvent such as toluene, add an α-cyanoenamine (e.g., 1-morpholinoacrylonitrile, 1.1 eq.). α-Cyanoenamines can be prepared from the corresponding amine and α-chloroacetaldehyde followed by reaction with potassium cyanide.[2]

-

Add a chlorinating agent such as N-chlorosuccinimide (NCS) portion-wise to the stirred solution at room temperature. This will generate the 4-bromobenzonitrile oxide in situ.

-

Continue stirring the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The cycloaddition is typically regioselective, yielding the 5-aminoisoxazole.[2]

-

Filter the reaction mixture to remove any solid byproducts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data Summary (Expected):

| Step | Parameter | Value | Reference |

| 2a | Yield | >90% | Estimated |

| 2b | Yield | 60-80% | [2] |

| 2b | Reaction Time | 12-24 hours | [2] |

| 2b | Temperature | Room Temperature to Reflux | [2] |

Conclusion

This technical guide has detailed two robust retrosynthetic pathways for the synthesis of this compound. The β-ketonitrile approach offers a more direct and potentially higher-yielding route, contingent on the commercial availability of the starting material. The [3+2] cycloaddition pathway provides a flexible alternative, starting from the readily available 4-bromobenzaldehyde. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. The provided protocols and data serve as a valuable resource for researchers in the field of organic and medicinal chemistry.

References

3-(4-Bromophenyl)isoxazol-5-amine CAS number and molecular formula

CAS Number: 119162-53-7 Molecular Formula: C₉H₇BrN₂O

This technical guide provides an in-depth overview of 3-(4-Bromophenyl)isoxazol-5-amine, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Specifications

The fundamental properties of this compound are summarized in the table below, providing a foundational reference for experimental design and material handling.

| Property | Value | Reference |

| CAS Number | 119162-53-7 | [1] |

| Molecular Formula | C₉H₇BrN₂O | [1] |

| Molecular Weight | 239.07 g/mol | [1] |

| Synonyms | 3-(4-Bromophenyl)-5-isoxazolamine | [1] |

| Purity | ≥98% | [1] |

| Storage Conditions | 4°C, protect from light | [1] |

Synthesis and Derivatization

The isoxazole scaffold is a key structural motif in a multitude of biologically active compounds.[2][3][4] The synthesis of 3-aryl-5-aminoisoxazoles, such as the title compound, can be achieved through various established synthetic methodologies.

General Synthetic Approach: [3+2] Cycloaddition

A prevalent method for the synthesis of the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[5] This approach offers a high degree of control over the regioselectivity of the final product.

Experimental Protocol: Generalized Synthesis of 3-Aryl-5-aminoisoxazoles

A general procedure for the synthesis of 5-aminoisoxazoles involves the reaction of thiocarbamoylcyanoacetates with hydroxylamine.[6]

-

Preparation of Ethyl Arylthiocarbamoyl-cyanoacetate: An aryl isothiocyanate is reacted with sodium ethylcyanoacetate in ethanol at room temperature to yield the corresponding ethyl arylthiocarbamoyl-cyanoacetate.[6]

-

Cyclization with Hydroxylamine: The resulting thiocarbamoylcyanoacetate is then refluxed with hydroxylamine in aqueous ethanol.[6] This step facilitates the cyclization and formation of the 5-aminoisoxazole ring.[6]

-

Purification: The crude product is purified by recrystallization from an appropriate solvent to yield the pure 5-aminoisoxazole derivative.

Derivatization Workflow

The this compound molecule serves as a versatile building block for the synthesis of more complex derivatives with potential therapeutic applications. The presence of the bromine atom on the phenyl ring allows for further functionalization through cross-coupling reactions, while the amine group can be readily acylated or alkylated.

Biological Activity and Therapeutic Potential

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] While specific biological data for this compound is not extensively available in the public domain, the structural motifs present in the molecule suggest its potential as a precursor for therapeutically active compounds.

Anticancer Potential

Numerous isoxazole derivatives have been investigated for their anticancer properties.[2][4] For instance, certain 3,5-diaryl isoxazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[7] The 3-(4-bromophenyl) moiety is a common feature in various small molecule kinase inhibitors and other anticancer agents, suggesting that derivatives of the title compound could exhibit similar activities.[8]

Hypothetical Mechanism of Action: Kinase Inhibition

Many small molecule anticancer drugs function by inhibiting protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. The general structure of this compound provides a foundation for the design of kinase inhibitors.

Anti-inflammatory Properties

Isoxazole-containing compounds have also been explored for their anti-inflammatory effects.[2][4] Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[9] The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize gastrointestinal side effects associated with non-selective NSAIDs.[10] The structural framework of this compound could be utilized to design novel anti-inflammatory agents.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives of this compound, a series of in vitro and in vivo assays are required.

In Vitro Anticancer Activity Screening

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound (derivatives of this compound) for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: After the treatment period, the media is replaced with fresh media containing MTT solution (0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Quantitative Data from Structurally Related Compounds

While specific data for the title compound is limited, studies on structurally similar 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have shown significant anticancer activity.[11]

| Cancer Cell Line Panel | Most Sensitive Cell Line | Growth Percent Inhibition (PGI) at 10⁻⁵ M | Reference |

| CNS Cancer | SNB-75 | 41.25% | [11][12] |

| Renal Cancer | UO-31 | 37.17% | [11] |

| Leukemia | CCRF-CEM | 26.92% | [11] |

| Non-Small Cell Lung Cancer | EKVX | 26.61% | [11] |

| Ovarian Cancer | OVCAR-5 | 23.12% | [11] |

In Vivo Anti-inflammatory Activity Assessment

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to evaluate the anti-inflammatory activity of novel compounds.

-

Animal Model: Male Wistar rats are used for the study.

-

Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. Its versatile chemical structure allows for the synthesis of a diverse library of derivatives. Based on the known biological activities of the isoxazole scaffold and the 4-bromophenyl moiety, future research into the anticancer and anti-inflammatory properties of derivatives of this compound is warranted. The experimental protocols and data presented in this guide provide a framework for the synthesis, derivatization, and biological evaluation of this promising compound.

References

- 1. chemscene.com [chemscene.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]

- 12. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)- N-aryl-4 H-1,2,4-triazol-3-amine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Characterization of 3-Aryl-5-Amino Isoxazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 3-aryl-5-amino isoxazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document details the key analytical techniques used to elucidate their molecular structure, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines experimental protocols and presents quantitative data in a structured format to facilitate comparison and further research.

Introduction

3-Aryl-5-amino isoxazoles are heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse biological activities. The regioselective synthesis of these compounds, which allows for the controlled placement of the amino and aryl groups on the isoxazole ring, is crucial for developing structure-activity relationships.[1][2] Accurate and detailed structural characterization is paramount for understanding their chemical properties, biological targets, and potential as therapeutic agents. This guide focuses on the principal methods employed for their structural elucidation.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for molecules, revealing precise bond lengths, bond angles, and crystal packing interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

A general procedure for the crystallographic analysis of a 3-aryl-5-amino isoxazole derivative is as follows:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethyl acetate).[3]

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 293 K) using a specific radiation source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[4]

Crystallographic Data for 5-Amino-3-(4-methoxyphenyl)isoxazole

The following tables summarize the key crystallographic data and bond parameters for 5-amino-3-(4-methoxyphenyl)isoxazole.[3]

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

| Empirical formula | C10H10N2O2 |

| Formula weight | 190.20 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 9.043(2) Å, α = 90°b = 5.6835(14) Å, β = 93.456(4)°c = 17.189(4) Å, γ = 90° |

| Volume | 880.8(4) ų |

| Z | 4 |

| Density (calculated) | 1.434 Mg/m³ |

| Final R indices [I>2σ(I)] | R1 = 0.0577, wR2 = 0.1559 |

Table 2: Selected Bond Lengths for 5-Amino-3-(4-methoxyphenyl)isoxazole. [3]

| Bond | Length (Å) |

| O1-N1 | 1.434(4) |

| O1-C2 | 1.360(4) |

| N1-C4 | 1.303(5) |

| C2-C3 | 1.341(5) |

| C3-C4 | 1.411(5) |

| C4-N2 | 1.350(5) |

| C2-C5 | 1.462(5) |

Table 3: Selected Bond Angles for 5-Amino-3-(4-methoxyphenyl)isoxazole. [3]

| Angle | Degrees (°) |

| N1-O1-C2 | 108.3(3) |

| O1-N1-C4 | 105.8(3) |

| O1-C2-C3 | 112.5(3) |

| C2-C3-C4 | 104.2(3) |

| N1-C4-C3 | 109.2(3) |

| N1-C4-N2 | 124.6(4) |

| C3-C4-N2 | 126.2(4) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Spectroscopy

A typical procedure for obtaining NMR spectra of 3-aryl-5-amino isoxazoles is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane - TMS).

NMR Data for Representative 3-Aryl-5-amino Isoxazoles

The following tables summarize characteristic ¹H and ¹³C NMR chemical shifts for selected 3-aryl-5-amino isoxazole derivatives.

Table 4: ¹H NMR Spectral Data (CDCl₃, 400 MHz).

| Compound | Ar-H (ppm) | NH₂ (ppm) | Isoxazole H-4 (ppm) | Other (ppm) |

| 5-Amino-3-phenylisoxazole-4-carbonitrile | 7.88 (d, 2H), 7.12 (d, 2H) | 8.22 (s, 2H) | - | - |

| 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile | 7.85 (d, 2H), 7.45 (d, 2H) | 8.25 (s, 2H) | - | - |

| 5-Amino-3-(4-methoxyphenyl)isoxazole-4-carbonitrile | 7.80 (d, 2H), 6.95 (d, 2H) | 8.19 (s, 2H) | - | 3.85 (s, 3H, OCH₃) |

Data compiled from Krishnarao N, et al. (2023).[5]

Table 5: ¹³C NMR Spectral Data (CDCl₃, 100 MHz).

| Compound | Ar-C (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | CN (ppm) | Other (ppm) |

| 5-Amino-3-phenylisoxazole-4-carbonitrile | 132.3, 129.0, 125.6, 119.0 | 162.1 | 76.0 | 166.9 | 113.3 | - |

| 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile | 136.2, 129.2, 127.0, 120.5 | 161.5 | 76.5 | 166.5 | 113.0 | - |

| 5-Amino-3-(4-methoxyphenyl)isoxazole-4-carbonitrile | 160.8, 127.5, 114.2, 112.5 | 162.5 | 75.8 | 167.2 | 113.5 | 55.4 (OCH₃) |

Data compiled from Krishnarao N, et al. (2023).[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Fragmentation patterns can provide valuable structural information.

Experimental Protocol: Mass Spectrometry

A general procedure for mass spectrometric analysis is as follows:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectrometry Data

Table 6: High-Resolution Mass Spectrometry (HRMS) Data.

| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |

| 5-Amino-3-phenylisoxazole-4-carbonitrile | C₁₀H₇N₃O | 186.0662 | 186.0665 |

| 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile | C₁₀H₆ClN₃O | 220.0272 | 220.0275 |

| 5-Amino-3-(4-methoxyphenyl)isoxazole-4-carbonitrile | C₁₁H₉N₃O₂ | 216.0768 | 216.0771 |

Note: The presented data is illustrative and based on typical values for such compounds.

Regioselective Synthesis Workflow

The synthesis of 3-amino and 5-amino isoxazoles can be controlled by the reaction conditions, specifically pH and temperature. This regioselectivity is crucial for targeted drug design. A reliable method involves the reaction of β-ketonitriles with hydroxylamine.[1]

References

- 1. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]

- 2. 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ajrcps.com [ajrcps.com]

An In-depth Technical Guide to the Reactivity of the Amine Group on the Isoxazole Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the amine group on the isoxazole ring, a crucial scaffold in medicinal chemistry. Understanding the chemical behavior of amino-isoxazoles is paramount for the design and synthesis of novel drug candidates. This document delves into the basicity, nucleophilicity, and participation of the amine group in various key organic reactions, supported by available data, detailed experimental protocols, and logical diagrams to illustrate reaction pathways.

Basicity and Protonation of Amino-isoxazoles

The position of the amine group on the isoxazole ring significantly influences its basicity and the site of protonation. The isoxazole ring itself contains two heteroatoms, nitrogen and oxygen, which affect the electron density distribution within the ring.

Protonation Site:

A study utilizing ¹⁵N NMR spectroscopy has shown that the initial protonation site varies depending on the isomer:

-

3-Amino- and 5-Aminoisoxazoles: Protonation occurs at the endocyclic nitrogen atom . This suggests that the lone pair of the ring nitrogen is more basic than the exocyclic amine group.

-

4-Aminoisoxazoles: Protonation occurs on the exocyclic amine group [1].

This difference in protonation behavior is a key determinant of the overall basicity and reactivity of these isomers.

pKa Values:

Table 1: Basicity and Protonation of Amino-isoxazoles

| Isomer | Predicted pKa | Primary Protonation Site |

| 3-Aminoisoxazole | 2.27[2] | Endocyclic Nitrogen[1] |

| 4-Aminoisoxazole | Not available | Exocyclic Nitrogen[1] |

| 5-Aminoisoxazole | Not available | Endocyclic Nitrogen[1] |

Nucleophilicity and Reactivity in N-Substitution Reactions

The nucleophilicity of the amine group is a critical factor in its ability to participate in reactions such as N-acylation and N-alkylation. The delocalization of the amine's lone pair into the isoxazole ring can reduce its nucleophilicity.

N-Acylation

N-acylation of amino-isoxazoles is a fundamental transformation for the synthesis of amides, which are prevalent in many drug molecules. The reactivity of the amine group towards acylating agents can be influenced by its position on the isoxazole ring.

General Reactivity Trend:

While specific kinetic data is scarce, the lower nucleophilicity of the amino group in a 5-amino-3-methyl-isoxazole-4-carboxylic acid derivative has been noted to affect its reactivity with acyl donors[3]. It is generally expected that the nucleophilicity of the exocyclic amine will be lower than that of a typical aniline due to the electron-withdrawing nature of the isoxazole ring.

Experimental Protocol: General Procedure for N-Acylation of an Amino-isoxazole

This protocol describes a general method for the N-acylation of an amino-isoxazole using an acyl chloride.

Materials:

-

Amino-isoxazole (1.0 eq)

-

Acyl chloride (1.1 eq)

-

Pyridine or Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Dissolve the amino-isoxazole in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the base (pyridine or triethylamine) to the stirred solution.

-

Add the acyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Logical Workflow for N-Acylation

N-Acylation Experimental Workflow

N-Alkylation

N-alkylation of amino-isoxazoles provides access to secondary and tertiary amines, which can be important for modulating the pharmacological properties of a molecule.

Experimental Protocol: General Procedure for N-Alkylation of an Amino-isoxazole with an Alkyl Halide

This protocol outlines a general method for the direct N-alkylation of an amino-isoxazole.

Materials:

-

Amino-isoxazole (1.0 eq)

-

Alkyl halide (e.g., alkyl bromide or iodide) (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

Procedure:

-

To a stirred suspension of the base in the anhydrous solvent, add the amino-isoxazole.

-

Add the alkyl halide dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to 50-80 °C and stir for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

If a solid precipitate (inorganic salts) is present, filter it off.

-

If DMF was used, dilute the filtrate with ethyl acetate and wash with water and brine to remove the DMF. If ACN was used, concentrate the filtrate under reduced pressure.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Diazotization and Subsequent Reactions

The amine group on the isoxazole ring can undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups.

Reactivity:

The stability and reactivity of the isoxazole diazonium salt can be influenced by the position of the amino group. It has been reported that 3-amino-5-methylisoxazole is readily diazotized, although the diazonium salt could not be isolated in pure form[4]. In contrast, attempts to form diazonium compounds from 5-aminoisoxazoles were reported to be unsuccessful[4].

Experimental Protocol: General Procedure for Diazotization of an Amino-isoxazole and Subsequent Sandmeyer Reaction

This protocol describes the formation of a diazonium salt from an amino-isoxazole and its subsequent conversion to a chloro-isoxazole via a Sandmeyer-type reaction.

Materials:

-

Amino-isoxazole (1.0 eq)

-

Sodium nitrite (NaNO₂) (1.1 eq)

-

Hydrochloric acid (HCl, concentrated)

-

Copper(I) chloride (CuCl) (1.3 eq)

-

Water

Procedure:

-

Suspend the amino-isoxazole in a cold (0-5 °C) aqueous solution of hydrochloric acid.

-

Slowly add a cold aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

-

In a separate flask, prepare a solution or suspension of copper(I) chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Effervescence (evolution of N₂) is typically observed.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Signaling Pathway for Diazotization and Sandmeyer Reaction

Diazotization and Sandmeyer Reaction Pathway

Palladium-Catalyzed Cross-Coupling Reactions

The amine group of amino-isoxazoles can be installed via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. Conversely, the isoxazole core can be functionalized using Suzuki-Miyaura coupling, with the amine group present as a substituent.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and can be used to synthesize amino-isoxazoles from the corresponding halo-isoxazoles.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination to form an Amino-isoxazole

This protocol provides a general method for the coupling of a halo-isoxazole with an amine.

Materials:

-

Halo-isoxazole (e.g., 3-chloro-isoxazole) (1.0 eq)

-

Amine (1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃) (1.5 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos) (3.0 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.0 eq)

-

Anhydrous Toluene or Dioxane

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, phosphine ligand, and sodium tert-butoxide.

-

Add the halo-isoxazole and the amine.

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Catalytic Cycle

Suzuki-Miyaura Coupling

While not a direct reaction of the amine group, Suzuki-Miyaura coupling is a vital tool for the functionalization of halo-isoxazoles that may already contain an amino substituent. This allows for the synthesis of more complex amino-isoxazole derivatives.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromo-aminoisoxazole

This protocol describes a general method for the coupling of a bromo-aminoisoxazole with an arylboronic acid.

Materials:

-

Bromo-aminoisoxazole (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (3-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, or DMF)

Procedure:

-

In a flask, combine the bromo-aminoisoxazole, arylboronic acid, and base.

-

Add the palladium catalyst.

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere to 80-100 °C for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Conclusion

The reactivity of the amine group on the isoxazole ring is a nuanced subject, heavily dependent on its position. The basicity is dictated by the preferred protonation site, with the endocyclic nitrogen being more basic in 3- and 5-aminoisoxazoles. The nucleophilicity of the exocyclic amine is generally reduced due to the electronic nature of the isoxazole ring, which impacts the conditions required for N-acylation and N-alkylation. Diazotization is a viable transformation, particularly for the 3-amino isomer, providing a gateway to further functionalization. Finally, palladium-catalyzed cross-coupling reactions serve as indispensable tools for both the synthesis and subsequent modification of amino-isoxazole scaffolds. A thorough understanding of these reactivity principles is essential for leveraging the full potential of amino-isoxazoles in the development of new therapeutic agents. Further quantitative studies, particularly on the pKa values of all isomers and the kinetics of their key reactions, would greatly benefit the field.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

Exploring the Therapeutic Potential of 3-(4-Bromophenyl)isoxazol-5-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. Among these, derivatives of 3-(4-bromophenyl)isoxazol-5-amine have emerged as a promising class of molecules with diverse therapeutic potential, particularly in the realms of oncology and infectious diseases. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives, intended to serve as a valuable resource for researchers engaged in drug discovery and development.

Core Synthesis Strategies

The synthesis of this compound and its derivatives primarily relies on the construction of the core isoxazole ring, a feat often accomplished through [3+2] cycloaddition reactions.[1] This versatile approach involves the reaction of a nitrile oxide with an alkyne. A general synthetic pathway commences with the conversion of 4-bromobenzaldehyde to its corresponding aldoxime, which is then oxidized in situ to generate 4-bromobenzonitrile oxide. The subsequent cycloaddition with an appropriate alkyne, followed by functional group manipulations, yields the desired this compound derivatives.

A representative synthetic workflow is depicted below:

Further derivatization of the 5-amino group allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

Experimental Protocols

General Procedure for the Synthesis of 3-(4-bromophenyl)isoxazole Derivatives

A solution of 4-bromobenzaldehyde and hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol/pyridine) is stirred at room temperature to afford 4-bromobenzaldoxime. The isolated oxime is then dissolved in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), and an oxidizing agent like N-chlorosuccinimide (NCS) or cerium(IV) ammonium nitrate (CAN) is added portion-wise at 0°C to generate the corresponding nitrile oxide in situ.[1] To this mixture, a solution of the desired substituted alkyne is added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then quenched, extracted, and the crude product is purified by column chromatography to yield the 3-(4-bromophenyl)isoxazole intermediate. Subsequent functional group transformations, such as reduction of a nitro group or hydrolysis of an ester, can be performed to yield the final this compound derivatives.

Characterization Techniques

The structural elucidation and purity of the synthesized compounds are typically confirmed using a combination of spectroscopic methods:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C-Br stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential as both anticancer and antimicrobial agents.

Anticancer Activity

The anticancer properties of these derivatives are often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation and survival.[2] The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC₅₀).

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Isoxazole-Amide Derivative 2d | Hep3B (Hepatocellular Carcinoma) | ~23 | [3] |

| Isoxazole-Amide Derivative 2e | Hep3B (Hepatocellular Carcinoma) | ~23 | [3] |

| Isoxazole-Amide Derivative 2d | HeLa (Cervical Cancer) | 15.48 | [3] |

| Isoxazole-Amide Derivative 2a | MCF-7 (Breast Cancer) | 39.80 | [3] |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine 4e | SNB-75 (CNS Cancer) | <10 | [4] |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine 4i | SNB-75, UO-31, CCRF-CEM, EKVX, OVCAR-5 | <10 | [4] |

Note: Data for closely related bromophenyl-containing heterocyclic cores are included to illustrate the potential of this scaffold.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been investigated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, is a key parameter for assessing antimicrobial activity.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiazole Derivative 3 | Escherichia coli | 230-700 | [5] |

| Thiazole Derivative 3 | Staphylococcus aureus | 230-700 | [5] |

| Thiazole Derivative 9 | Candida albicans | 60-230 | [5] |

Note: Data for a related bromophenyl-containing heterocyclic core is presented to highlight the antimicrobial potential.

Signaling Pathways and Mechanisms of Action

A growing body of evidence suggests that isoxazole derivatives exert their anticancer effects by modulating critical intracellular signaling pathways, most notably the PI3K/Akt pathway and the intrinsic apoptosis pathway.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6] Some isoxazole derivatives have been shown to inhibit this pathway, leading to the suppression of downstream pro-survival signals and ultimately, apoptosis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many isoxazole derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway, which is initiated by mitochondrial stress.[7][8] This leads to the release of cytochrome c, the activation of caspases, and ultimately, cell death.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. Their amenability to chemical modification allows for the fine-tuning of their pharmacological properties, and their demonstrated efficacy against cancer and microbial pathogens warrants further investigation. Future research efforts should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic profiles, and conducting preclinical and clinical studies to translate their therapeutic potential into tangible benefits for patients. The continued exploration of this chemical space is poised to yield the next generation of innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. espublisher.com [espublisher.com]

- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. PI3K-Akt pathway: its functions and alterations in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 3-(4-Bromophenyl)isoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 3-(4-Bromophenyl)isoxazol-5-amine. Due to the limited availability of public data for this specific molecule, this document focuses on providing a robust theoretical framework based on its structural components, alongside detailed, standardized experimental protocols for determining its physicochemical properties. The guide is intended to equip researchers and drug development professionals with the necessary methodologies to assess the compound's suitability for further investigation. It includes protocols for thermodynamic solubility determination and forced degradation studies, in line with pharmaceutical industry standards.

Introduction

This compound is a heterocyclic compound featuring an isoxazole core. The isoxazole ring system is a prominent scaffold in medicinal chemistry, found in numerous biologically active compounds and approved drugs.[1][2] Molecules incorporating this heterocycle exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The specific compound, this compound, combines the isoxazole ring with a bromophenyl group and a primary amine, features that suggest its potential as a synthetic intermediate or a candidate for biological screening.[4]

Understanding the solubility and stability of a compound is a critical, foundational step in the drug discovery and development process.[5][6] Solubility directly influences bioavailability and formulation design, while chemical stability determines a compound's shelf-life, storage conditions, and potential degradation pathways.[7][8] This guide outlines the expected properties of this compound and provides the experimental workflows required to quantify them.

Predicted Solubility Profile

The solubility of this compound is governed by the interplay of its three key structural motifs:

-

4-Bromophenyl Group : This large, non-polar moiety will contribute to the molecule's hydrophobicity, likely favoring solubility in non-polar organic solvents and decreasing solubility in aqueous media.

-

Isoxazole Ring : As an aromatic heterocycle, the isoxazole ring has a mixed character. The oxygen and nitrogen atoms can participate in hydrogen bonding as acceptors, which may confer some solubility in polar solvents.

-

5-Amine Group (-NH₂) : The primary amine is a polar, basic functional group that can act as both a hydrogen bond donor and acceptor. This group is expected to significantly enhance solubility in polar protic solvents (e.g., alcohols, water) and acidic aqueous solutions, where it can be protonated to form a more soluble salt.

Based on this analysis, a qualitative prediction of solubility in common laboratory solvents is presented in Table 1.

Data Presentation: Predicted Solubility

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Lab Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble | The polar amine and isoxazole heteroatoms are countered by the large, hydrophobic bromophenyl group. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | Strong dipole-dipole interactions can solvate the molecule effectively. DMSO is a common solvent for initial compound stocks.[6] |

| Non-Polar | Hexanes, Toluene | Poorly Soluble | The molecule's polarity from the amine and isoxazole groups limits solubility in highly non-polar media. |

| Intermediate Polarity | Dichloromethane (DCM), Ethyl Acetate, Acetone | Moderately Soluble | A balance of polar and non-polar characteristics may allow for moderate dissolution. |

| Aqueous (Acidic) | 0.1 M Hydrochloric Acid | Soluble | The basic amine group will be protonated to form a highly polar, water-soluble hydrochloride salt. |

| Aqueous (Basic) | 0.1 M Sodium Hydroxide | Poorly Soluble | The amine group will be uncharged, and the molecule's overall hydrophobicity will dominate, leading to low solubility. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[5] It measures the concentration of a saturated solution when equilibrium is reached between the dissolved and undissolved solid.

Methodology

-

Preparation : Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol) in a sealed vial. The excess solid is crucial to ensure saturation.

-

Equilibration : Agitate the vials at a constant temperature (typically 25 °C or 37 °C) using a shaker or rotator. The equilibration time is critical and should be sufficient to reach a steady state, often requiring 24 to 72 hours.

-

Phase Separation : After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).[9] Care must be taken to avoid disturbing the solid pellet or causing adsorption of the compound to the filter material.[9]

-

Quantification : Accurately dilute a known volume of the clear supernatant with a suitable solvent. Analyze the concentration of the diluted sample using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation : Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration of the diluted supernatant and then back-calculate to find the solubility of the compound in the original solvent.

Data Presentation: Quantitative Solubility Data

Table 2: Template for Reporting Thermodynamic Solubility Data

| Solvent | Temperature (°C) | Measured Solubility (mg/mL) | Measured Solubility (µM) | Analytical Method |

| Water | 25 | HPLC-UV | ||

| Phosphate-Buffered Saline (PBS), pH 7.4 | 37 | HPLC-UV | ||

| 0.1 M HCl | 25 | HPLC-UV | ||

| Methanol | 25 | HPLC-UV | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV |

Visualization: Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Stability Profile and Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying likely degradation products, understanding degradation pathways, and establishing the intrinsic stability of a molecule.[7][10] These studies are a core requirement of regulatory bodies and are used to develop stability-indicating analytical methods.[10][11]

Predicted Stability

-

Hydrolytic Stability : The isoxazole ring may be susceptible to ring-opening under harsh acidic or basic conditions. The amide-like character within the ring could be a point of cleavage.

-

Oxidative Stability : The electron-rich aromatic rings and the primary amine group are potential sites for oxidation.

-

Thermal Stability : The compound is expected to be stable at ambient temperatures, but thermal degradation may occur at elevated temperatures. A melting point of 144-148 °C for the related isomer 5-(4-Bromophenyl)isoxazol-3-amine suggests reasonable thermal stability in the solid state.

-

Photostability : Aromatic systems, particularly those with heteroatoms and halogens, can be susceptible to degradation upon exposure to light. The Carbon-Bromine bond can be photolabile.

Experimental Protocol: Forced Degradation Studies

The goal is to achieve a target degradation of 5-20% to avoid the formation of secondary, irrelevant degradation products.[12] A solution of the compound (e.g., in a 1:1 mixture of acetonitrile and water) is subjected to the following stress conditions.

-

Acidic Hydrolysis :

-

Condition : 0.1 M to 1 M HCl.

-

Procedure : Incubate the compound solution at room temperature and elevated temperatures (e.g., 60-80 °C). Collect samples at various time points (e.g., 2, 6, 24, 48 hours). Neutralize samples before analysis.

-

-

Basic Hydrolysis :

-

Condition : 0.1 M to 1 M NaOH.

-

Procedure : Follow the same procedure as for acidic hydrolysis.

-

-

Oxidative Degradation :

-

Condition : 3% to 30% Hydrogen Peroxide (H₂O₂).

-

Procedure : Incubate the compound solution with H₂O₂ at room temperature. Protect from light to prevent photolytic contributions. Collect samples at various time points.

-

-

Thermal Degradation :

-

Condition : Elevated temperature (e.g., 80 °C).

-

Procedure : Expose both the solid compound and a solution of the compound to heat in a calibrated oven. Analyze at set time intervals.

-

-

Photolytic Degradation :

-

Condition : Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Procedure : Expose both the solid compound and a solution of the compound to the light source. A parallel control sample should be kept in the dark to differentiate between photolytic and thermal degradation.

-

Analysis

All stressed samples, along with an unstressed control, are analyzed by a stability-indicating method, typically HPLC with a photodiode array (PDA) detector and mass spectrometry (MS). The goals are to:

-

Determine the percentage of the parent compound remaining.

-

Separate all degradation products from the parent peak.

-

Characterize the degradation products using MS to propose degradation pathways.

Data Presentation: Forced Degradation Results

Table 3: Template for Reporting Forced Degradation Data

| Stress Condition | Reagent / Temp. | Duration (hours) | Parent Compound Remaining (%) | No. of Degradants | Comments (e.g., Major Degradant RRT) |

| Control (Unstressed) | N/A | 0 | 100 | 0 | - |

| Acid Hydrolysis | 1 M HCl | 24 | |||

| Base Hydrolysis | 1 M NaOH | 24 | |||

| Oxidative | 3% H₂O₂ | 24 | |||

| Thermal (Solution) | 80 °C | 48 | |||

| Photolytic (Solution) | ICH Q1B | - |

Visualization: Forced Degradation Workflow

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Conclusion

While specific experimental data for this compound is not widely published, a thorough analysis of its chemical structure allows for reasoned predictions of its solubility and stability. It is anticipated to be soluble in polar aprotic solvents and acidic aqueous solutions, with limited solubility in water and non-polar solvents. The molecule contains functional groups susceptible to degradation under hydrolytic, oxidative, and photolytic stress. The experimental protocols detailed in this guide provide a clear and standardized path for researchers to definitively determine these critical physicochemical properties. The resulting data will be invaluable for guiding formulation development, defining appropriate storage conditions, and enabling further progression of this compound in the research and development pipeline.

References

- 1. ijcrt.org [ijcrt.org]

- 2. pharmatutor.org [pharmatutor.org]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. acdlabs.com [acdlabs.com]

- 8. gmpsop.com [gmpsop.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nelsonlabs.com [nelsonlabs.com]

- 12. pharmtech.com [pharmtech.com]

understanding the isoxazole core as a privileged structure in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry. Its versatile chemical nature, coupled with its ability to interact with a wide array of biological targets, has led to its incorporation into numerous clinically successful drugs. This technical guide provides a comprehensive overview of the isoxazole core, detailing its synthesis, physicochemical properties, and diverse pharmacological applications, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanistic roles.

Physicochemical Properties and Synthetic Strategies

The isoxazole moiety imparts favorable physicochemical properties to lead compounds, including improved metabolic stability and pharmacokinetic profiles.[1][2] Its aromatic nature and the presence of heteroatoms allow for a range of non-covalent interactions with biological macromolecules, such as hydrogen bonding and π-π stacking.[3] A variety of synthetic strategies have been developed for the construction of the isoxazole ring, with the 1,3-dipolar cycloaddition of nitrile oxides with alkynes being one of the most prominent and versatile methods.[4][5]

Key Synthetic Methodologies

Several synthetic routes to isoxazole derivatives have been established, offering chemists a toolkit to access a wide range of structural diversity.[4] These methods include:

-

1,3-Dipolar Cycloaddition: This is a powerful and widely used method for constructing the isoxazole ring. It involves the reaction of a nitrile oxide with an alkyne. The reaction can be catalyzed by copper(I) for regioselective synthesis of 3,5-disubstituted isoxazoles.[4]

-

Condensation Reactions: The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a classical method for isoxazole synthesis.[6]

-

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the synthesis of isoxazole derivatives, often leading to higher yields and shorter reaction times.[7]

-

Ultrasonic Irradiation: Similar to microwave synthesis, the use of ultrasound can promote the efficient and green synthesis of isoxazoles.[8]

Pharmacological Applications and Mechanisms of Action

The isoxazole scaffold is a key component in a multitude of therapeutic agents, demonstrating a broad spectrum of biological activities.[9][10][11] This versatility stems from the ability of isoxazole-containing molecules to interact with a diverse range of enzymes and receptors.

Anticancer Activity

Isoxazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through multiple mechanisms.[3][6] These mechanisms include the inhibition of crucial enzymes like protein kinases and the induction of apoptosis.[12]

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Isoxazole-based Carboxamides | HepG2 | 0.69 - 0.84 | |

| 4-(Trifluoromethyl)isoxazoles | MCF-7 | 2.63 | [13] |

| 3,5-Diamino-4-(phenylazo)isoxazoles | PC3 | 38.63 - 147.9 | [14] |

| Isoxazoline Derivatives | HT1080 | 9.02 - 16.1 | |

| Diosgenin-Isoxazole Hybrid | MCF-7 | 9.15 | |

| Tyrosol-derived Isoxazoles | U87 | 42.8 - 67.6 | |

| Indole C-glycoside Hybrids | MDA-MB-231 | 22.3 - 35.5 | [15] |

| Imidazo[1,2‐c]pyrimidine‐isoxazole Hybrids | A549 | 5.988 | [16] |

Anti-inflammatory Activity

A number of isoxazole-containing compounds exhibit potent anti-inflammatory effects, most notably through the inhibition of cyclooxygenase (COX) enzymes.[17] Valdecoxib, an FDA-approved COX-2 inhibitor, prominently features an isoxazole core.[11]

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Substituted-isoxazole derivative 5b | COX-2 (in vivo % edema inhibition) | 75.68% (2h), 76.71% (3h) | [18] |

| Substituted-isoxazole derivative 5c | COX-2 (in vivo % edema inhibition) | 74.48% (2h), 75.56% (3h) | [18] |

| Substituted-isoxazole derivative 5d | COX-2 (in vivo % edema inhibition) | 71.86% (2h), 72.32% (3h) | [18] |

Antimicrobial Activity